molecular formula C25H37NO B11618003 2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol

2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol

Cat. No.: B11618003
M. Wt: 367.6 g/mol
InChI Key: FMISKHXPDOXXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)hept-5-yn-3-ol is a complex organic compound characterized by its unique structure, which includes a phenyl group, a bicyclic azabicyclo moiety, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)hept-5-yn-3-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azabicyclo moiety enhances its potential as a pharmacophore, while the alkyne group allows for versatile chemical modifications .

Properties

Molecular Formula

C25H37NO

Molecular Weight

367.6 g/mol

IUPAC Name

2,2-dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)hept-5-yn-3-ol

InChI

InChI=1S/C25H37NO/c1-22(2,3)25(27,20-12-8-7-9-13-20)14-10-11-15-26-19-24(6)17-21(26)16-23(4,5)18-24/h7-9,12-13,21,27H,14-19H2,1-6H3

InChI Key

FMISKHXPDOXXJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CC#CCC(C3=CC=CC=C3)(C(C)(C)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.